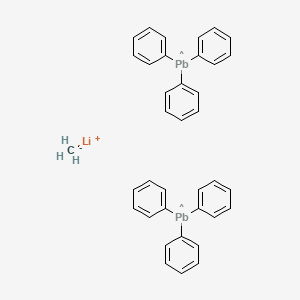
Lithium methanide--triphenylplumbyl (1/1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methanide–triphenylplumbyl (1/1/2) is an organometallic compound that combines lithium, methanide, and triphenylplumbyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium methanide–triphenylplumbyl typically involves the reaction of lithium methanide with triphenylplumbyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for lithium methanide–triphenylplumbyl are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methanide–triphenylplumbyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium methanide and triphenylplumbyl oxide.
Reduction: It can be reduced to form lithium hydride and triphenylplumbyl.
Substitution: The compound can participate in substitution reactions where the triphenylplumbyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions include lithium methanide, triphenylplumbyl oxide, lithium hydride, and substituted triphenylplumbyl derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium methanide–triphenylplumbyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-metal bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of lithium methanide–triphenylplumbyl involves the interaction of the lithium and plumbyl groups with various molecular targets. The lithium ion can coordinate with electron-rich sites, while the triphenylplumbyl group can participate in π-π interactions and covalent bonding. These interactions facilitate the compound’s reactivity and enable it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium methanide–triphenylstannyl: Similar in structure but contains tin instead of lead.
Lithium methanide–triphenylgermyl: Contains germanium instead of lead.
Lithium methanide–triphenylsilyl: Contains silicon instead of lead.
Uniqueness
Lithium methanide–triphenylplumbyl is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its tin, germanium, and silicon analogs.
Eigenschaften
CAS-Nummer |
76002-47-6 |
|---|---|
Molekularformel |
C37H33LiPb2 |
Molekulargewicht |
9.0e+02 g/mol |
InChI |
InChI=1S/6C6H5.CH3.Li.2Pb/c6*1-2-4-6-5-3-1;;;;/h6*1-5H;1H3;;;/q;;;;;;-1;+1;; |
InChI-Schlüssel |
XARJPWSYAZIPQH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH3-].C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


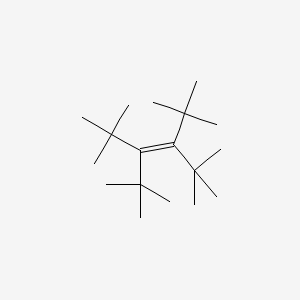


![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
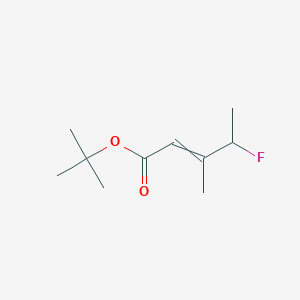

![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
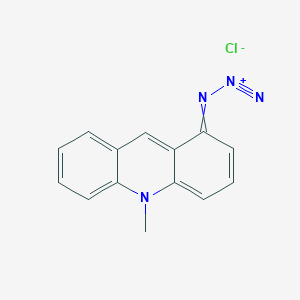
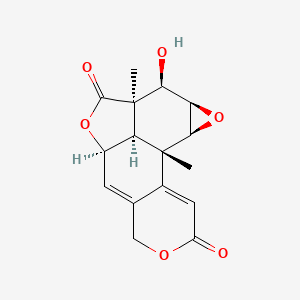
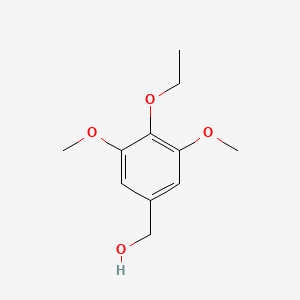
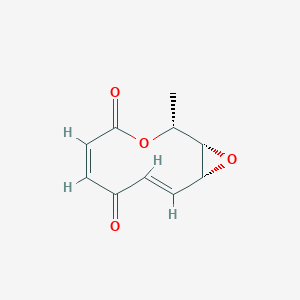
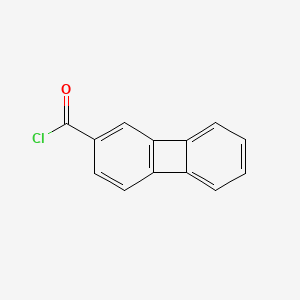

![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
